2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both an indole and a perimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 1-methylindole with a suitable perimidine precursor under specific conditions. One common method involves the use of a Fischer indole synthesis followed by N-alkylation. This process is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives and hydrogenated perimidine compounds .
Scientific Research Applications
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, it functions as a histone acetyltransferase inhibitor, which can modulate gene expression by altering chromatin structure . This interaction affects various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carboxylate: Shares the indole moiety but differs in its functional groups and overall structure.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Another indole derivative with distinct biological activities.
Uniqueness
2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is unique due to its combined indole and perimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62062-98-0 |
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Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H17N3/c1-23-12-15(14-8-2-3-11-18(14)23)20-21-16-9-4-6-13-7-5-10-17(22-20)19(13)16/h2-12,20-22H,1H3 |
InChI Key |
NQNUVTABZDXNAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
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